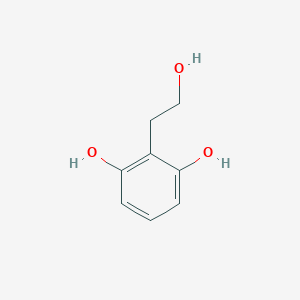
2-(2-Hydroxyethyl)resorcinol
Descripción general
Descripción
2-(2-Hydroxyethyl)resorcinol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cosmetic Applications
Skin Care Products :
2-(2-Hydroxyethyl)resorcinol is widely used in cosmetic formulations due to its antioxidant properties and ability to inhibit melanin production. It is effective in skin lightening products and anti-aging formulations.
- Mechanism : The compound acts by inhibiting the enzyme tyrosinase, which is crucial in melanin synthesis. This property makes it a valuable ingredient in products aimed at treating hyperpigmentation.
- Case Study : A study demonstrated that formulations containing this compound significantly reduced skin pigmentation in subjects over a 12-week period, showcasing its effectiveness as a skin-lightening agent .
Pharmaceutical Applications
Antimicrobial Activity :
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in topical antiseptics and wound healing products.
- Case Study : In vitro studies showed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment for infections .
Cancer Research :
The compound has been investigated for its anticancer properties, particularly in breast cancer models.
- Case Study : A study evaluated the effects of this compound on cancer cell lines, revealing significant apoptosis induction in cancer cells with minimal toxicity to normal cells .
Material Science Applications
Polymer Chemistry :
In materials science, this compound has been utilized as a building block for synthesizing various polymers.
- Thermoplastic Polyesters : Research has shown that incorporating this compound into poly(alkylene succinate)s enhances their thermal and mechanical properties. This modification allows for the development of biodegradable plastics with improved performance characteristics .
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMIRBFYCQNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















